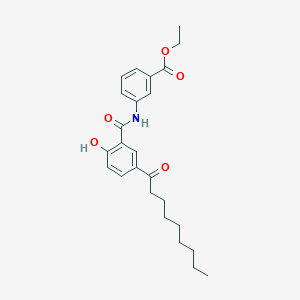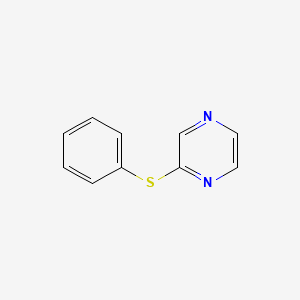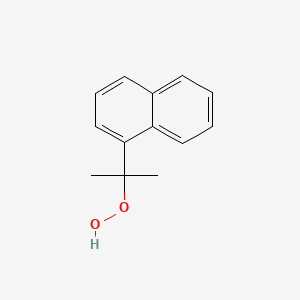
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide typically involves the condensation of β-dicarbonyl compounds with substituted hydrazines, followed by cyclization . Another method includes the 1,3-dipolar addition of nitrilimines with alkynes or alkenes . These reactions are usually carried out under reflux conditions in the presence of a suitable solvent and catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用机制
The mechanism by which 2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
2-Hydroxy-5-methylacetophenone: Contains a similar acetyl and methyl group but lacks the diazaphosphole ring.
Uniqueness
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide is unique due to the presence of both nitrogen and phosphorus atoms within its heterocyclic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
106104-26-1 |
|---|---|
分子式 |
C12H12N3O2P |
分子量 |
261.22 g/mol |
IUPAC 名称 |
2-acetyl-5-methyl-N-phenyldiazaphosphole-4-carboxamide |
InChI |
InChI=1S/C12H12N3O2P/c1-8-11(18-15(14-8)9(2)16)12(17)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,17) |
InChI 键 |
WEAUQXVFJFNQTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(P=C1C(=O)NC2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)




![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)



![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)


![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)
